N-{1-[(2,5-dimethoxyphenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide
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Overview
Description
N-{1-[(2,5-dimethoxyphenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperidine ring substituted with a benzenecarboxamide group and a sulfonyl group attached to a dimethoxyphenyl moiety. Its intricate structure allows it to participate in diverse chemical reactions and makes it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(2,5-dimethoxyphenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the sulfonylation of 2,5-dimethoxyphenyl with a suitable sulfonyl chloride, followed by the formation of the piperidine ring through cyclization reactions. The final step involves the coupling of the piperidine derivative with benzenecarboxamide under specific reaction conditions, such as the use of a base like triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps like recrystallization or chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-{1-[(2,5-dimethoxyphenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the conversion of the sulfonyl group to a thiol group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenated solvents like chloroform or dichloromethane, with bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{1-[(2,5-dimethoxyphenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-{1-[(2,5-dimethoxyphenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, inhibiting their activity. Additionally, the piperidine ring can interact with receptor sites, modulating signal transduction pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-{1-[(2,5-dimethoxyphenyl)sulfonyl]-3-pyrrolidinyl}benzenecarboxamide
- N-{1-[(2,5-dimethoxyphenyl)sulfonyl]-4-morpholinyl}benzenecarboxamide
- N-{1-[(2,5-dimethoxyphenyl)sulfonyl]-4-azepanyl}benzenecarboxamide
Uniqueness
N-{1-[(2,5-dimethoxyphenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide is unique due to its specific substitution pattern and the presence of both sulfonyl and benzenecarboxamide groups. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
N-[1-(2,5-dimethoxyphenyl)sulfonylpiperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-26-17-8-9-18(27-2)19(14-17)28(24,25)22-12-10-16(11-13-22)21-20(23)15-6-4-3-5-7-15/h3-9,14,16H,10-13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJQNXPPMUVQBRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(CC2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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